molecular formula C18H16N2O2 B14599624 5-Ethyl-1,3-diphenylpyrimidine-2,4-dione CAS No. 61161-16-8

5-Ethyl-1,3-diphenylpyrimidine-2,4-dione

Cat. No.: B14599624
CAS No.: 61161-16-8
M. Wt: 292.3 g/mol
InChI Key: VDVBSLFWZVWTNL-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-diphenylpyrimidine-2,4-dione is a pyrimidine derivative featuring a six-membered heterocyclic ring with two ketone groups at positions 2 and 2. The compound is substituted with an ethyl group at position 5 and phenyl groups at positions 1 and 3.

Properties

CAS No.

61161-16-8

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

5-ethyl-1,3-diphenylpyrimidine-2,4-dione

InChI

InChI=1S/C18H16N2O2/c1-2-14-13-19(15-9-5-3-6-10-15)18(22)20(17(14)21)16-11-7-4-8-12-16/h3-13H,2H2,1H3

InChI Key

VDVBSLFWZVWTNL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3-diphenylpyrimidine-2,4-dione typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization with urea. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,3-diphenylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Ethyl-1,3-diphenylpyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-1,3-diphenylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues in Pyrimidine-2,4-dione Family

Key Compounds :

  • 5-(2-Hydroxyethyl)pyrimidin-2,4-dione (1)
    • Substituents: Hydroxyethyl at position 4.
    • Synthesis: Prepared via literature methods involving hydroxylation and acetylation steps .
    • Properties: Polar due to the hydroxyethyl group, influencing solubility in polar solvents.
  • 5-(3-Hydroxypropyl)pyrimidin-2,4-dione (2)

    • Substituents: Hydroxypropyl at position 5.
    • Synthesis: Similar to compound 1, with extended alkyl chain length .
    • Properties: Increased hydrophilicity compared to ethyl-substituted derivatives.
  • 5-Ethyl-1,3-dimethylimidazolidine-2,4-dione (BD02153811)

    • Structure: Imidazolidine-2,4-dione (five-membered ring) with ethyl and phenyl groups.
    • Properties: Smaller ring size may enhance ring strain but reduce conjugation compared to pyrimidine derivatives .

Comparison Table :

Compound Ring System Substituents (Positions) Key Properties
Target Compound Pyrimidine-2,4-dione 5-Ethyl, 1,3-Diphenyl Likely high lipophilicity, planar structure
5-(2-Hydroxyethyl) (1) Pyrimidine-2,4-dione 5-Hydroxyethyl Polar, moderate solubility in water
BD02153811 Imidazolidine-2,4-dione 5-Ethyl, 1,3-Dimethyl Higher ring strain, reduced conjugation

Substituent Effects on Physicochemical Properties

  • Ethyl vs. Hydroxyalkyl Groups :
    Ethyl substituents (as in the target compound) enhance lipophilicity, whereas hydroxyethyl or hydroxypropyl groups (e.g., compounds 1 and 2) increase polarity and water solubility .

  • Phenyl vs. Methyl Substituents :
    The diphenyl groups in the target compound likely improve π-π stacking interactions, enhancing crystallinity and thermal stability. In contrast, methyl groups (e.g., BD02153811) reduce steric hindrance but offer weaker intermolecular interactions .

Electronic and Spectral Properties

  • Dipole Moments: Pyran-2,4-dione derivatives (e.g., bis-β-enamino-pyran-2,4-diones) exhibit polarity, with dipole moments ranging from 2.8–5.2 Debye. The target compound’s dipole moment is expected to be lower due to symmetrical phenyl substitution .
  • NMR Correlations :
    DFT-calculated NMR chemical shifts for pyran-2,4-diones show excellent agreement with experimental data (R² = 0.93–0.94). Similar computational approaches could predict the target compound’s spectral features .

Stability and Intermolecular Interactions

  • Crystal Packing : Pyran-2,4-diones exhibit H...H, O...H, and H...C contacts as dominant intermolecular interactions. The target compound’s diphenyl groups may favor π-π stacking and C-H...O hydrogen bonding, enhancing crystal stability .

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